4-(((1-(Propylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
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Overview
Description
4-(((1-(Propylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound featuring a piperidine ring, a benzonitrile group, and a propylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(Propylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone. This involves reductive amination or other suitable methods to introduce the propylsulfonyl group at the nitrogen atom.
Attachment of the Benzonitrile Group: The benzonitrile moiety is introduced via nucleophilic substitution reactions. This step often involves the use of a benzonitrile derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: N-oxides or sulfoxides.
Reduction: Primary amines or reduced nitrile derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(((1-(Propylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Medicinally, derivatives of this compound could be investigated for their potential therapeutic effects. Piperidine derivatives are known for their wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(((1-(Propylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The benzonitrile group may contribute to the compound’s binding affinity and specificity, while the propylsulfonyl moiety can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- **4-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- **4-((1-(Ethylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- **4-((1-(Butylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Uniqueness
Compared to similar compounds, 4-(((1-(Propylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile offers a unique combination of structural features that may enhance its biological activity and chemical reactivity. The propylsulfonyl group provides a balance between hydrophilicity and lipophilicity, potentially improving its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[(1-propylsulfonylpiperidin-4-yl)methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-11-23(20,21)19-9-7-17(8-10-19)14-22-13-16-5-3-15(12-18)4-6-16/h3-6,17H,2,7-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBXJBDKJUNVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)COCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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